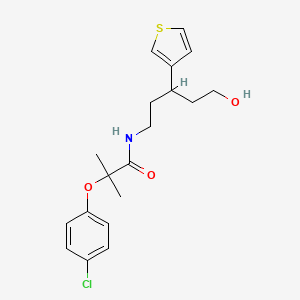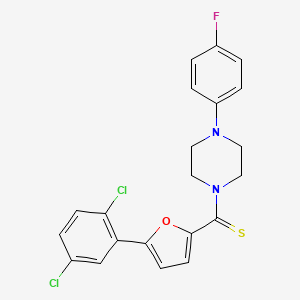
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a thiophene ring, and a hydroxy-substituted pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Hydroxy-Substituted Pentyl Chain Addition: The hydroxy-substituted pentyl chain is added via a nucleophilic substitution reaction, where a suitable hydroxyalkyl halide reacts with the thiophene intermediate.
Amide Formation: The final step involves the formation of the amide bond, typically achieved by reacting the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxy group in the pentyl chain can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced at various points, such as the reduction of the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties. Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions. Medicine: Industry: The compound is explored for use in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the chlorophenoxy and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the hydroxy group may form hydrogen bonds, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide analogs: Compounds with variations in the substituents on the phenoxy or thiophene rings.
Other Phenoxy Derivatives: Compounds like 2-(4-bromophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2-methylpropanamide.
Uniqueness: The unique combination of the chlorophenoxy group, thiophene ring, and hydroxy-substituted pentyl chain in this compound provides distinct chemical properties, such as specific binding affinities and reactivity patterns, making it valuable for targeted applications in various scientific fields.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-19(2,24-17-5-3-16(20)4-6-17)18(23)21-10-7-14(8-11-22)15-9-12-25-13-15/h3-6,9,12-14,22H,7-8,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIQVJVYVANKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(CCO)C1=CSC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)
![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)



![1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2734231.png)
![N-{4-[1-cyclohexanecarbonyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2734234.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2734238.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2734243.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)
